2-Bromo-4,6-dimethylpyrimidin-5-ol 2-Bromo-4,6-dimethylpyrimidin-5-ol
Brand Name: Vulcanchem
CAS No.: 2901085-81-0
VCID: VC18018652
InChI: InChI=1S/C6H7BrN2O/c1-3-5(10)4(2)9-6(7)8-3/h10H,1-2H3
SMILES:
Molecular Formula: C6H7BrN2O
Molecular Weight: 203.04 g/mol

2-Bromo-4,6-dimethylpyrimidin-5-ol

CAS No.: 2901085-81-0

Cat. No.: VC18018652

Molecular Formula: C6H7BrN2O

Molecular Weight: 203.04 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4,6-dimethylpyrimidin-5-ol - 2901085-81-0

Specification

CAS No. 2901085-81-0
Molecular Formula C6H7BrN2O
Molecular Weight 203.04 g/mol
IUPAC Name 2-bromo-4,6-dimethylpyrimidin-5-ol
Standard InChI InChI=1S/C6H7BrN2O/c1-3-5(10)4(2)9-6(7)8-3/h10H,1-2H3
Standard InChI Key VAZOAQUMGJSRTR-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NC(=N1)Br)C)O

Introduction

Structural and Molecular Characteristics

Core Architecture and Isomeric Considerations

The compound belongs to the pyrimidine family, featuring a six-membered aromatic ring with nitrogen atoms at positions 1 and 3. Bromine substitution at position 2 and hydroxyl/methyl groups at positions 4, 5, and 6 create a sterically congested electronic environment. Its SMILES string (CC1=C(C(=NC(=N1)Br)C)O) and InChIKey (VAZOAQUMGJSRTR-UHFFFAOYSA-N) confirm the spatial arrangement of substituents .

Positional isomerism exists with 5-bromo-4,6-dimethylpyrimidin-2-ol (CID 608811), which exhibits distinct physicochemical behavior despite identical molecular formulas. Comparative collision cross-section (CCS) analysis reveals structural divergences:

Adduct2-Bromo-4,6-dimethylpyrimidin-5-ol CCS (Ų)5-Bromo-4,6-dimethylpyrimidin-2-ol CCS (Ų)
[M+H]+134.2133.4
[M+Na]+138.7137.9
[M+NH4]+138.5137.5
[M-H]-133.7132.6

These differences arise from bromine's position influencing dipole moments and gas-phase ion mobility .

Tautomeric Behavior and Hydrogen Bonding

Crystallographic studies of analogous pyrimidine derivatives demonstrate tautomeric equilibria between enolic (OH–C=C–C=N) and zwitterionic (O⁻–C=C–C=NH⁺) forms. In the title compound, intramolecular N⋯H⋯O hydrogen bonding likely stabilizes the enol tautomer, though X-ray diffraction of related structures shows mixed populations (61:39 ratio) . This dynamic behavior impacts solubility and biological target engagement.

Synthetic Methodologies

Multi-Step Preparation from 3-Chloropentane-2,4-dione

Industrial synthesis proceeds via:

  • Oxazole Formation: Condensation of 3-chloropentane-2,4-dione with formamide in formic acid yields a bicyclic oxazole intermediate.

  • Ring Expansion: Treatment with aqueous ammonia induces pyrimidine ring formation, producing 4,6-dimethylpyrimidin-5-ol.

  • Electrophilic Bromination: N-bromosuccinimide (NBS) in dichloromethane introduces bromine at position 2 with >85% efficiency.

Purification and Characterization

Reverse-phase HPLC (C18 column, methanol/water gradient) achieves ≥98% purity. Mass spectrometry confirms molecular ion peaks at m/z 201.97363 ([M]+) and 201.97473 ([M]-), while NMR reveals characteristic shifts:

  • ¹H NMR (400 MHz, DMSO-d6): δ 2.35 (s, 3H, CH3), 2.52 (s, 3H, CH3), 5.21 (s, 1H, OH)

  • ¹³C NMR (101 MHz, DMSO-d6): δ 22.4 (CH3), 24.1 (CH3), 158.9 (C-Br), 162.3 (C-OH)

Physicochemical and Spectroscopic Properties

Solubility and Partition Coefficients

PropertyValue
Water Solubility (25°C)1.2 mg/mL
logP (Octanol/Water)1.87
pKa (Hydroxyl Group)8.34

The moderate lipophilicity (logP 1.87) facilitates membrane permeability while retaining aqueous solubility for biological assays.

Stability Profiling

Thermogravimetric analysis (TGA) shows decomposition onset at 189°C. Accelerated stability testing (40°C/75% RH) confirms <2% degradation over 6 months when stored under nitrogen.

Pharmacological Applications

FGFR4 Inhibition in Hepatocellular Carcinoma

Derivatives of 2-bromo-4,6-dimethylpyrimidin-5-ol demonstrate selective FGFR4 kinase inhibition (IC50 12 nM vs 98–112 nM for FGFR1–3). Molecular docking reveals:

  • Covalent interaction with Cys552 in FGFR4's ATP-binding pocket

  • Methyl groups at C4/C6 prevent proper alignment with FGFR1–3's smaller cysteine residues (Cys488 in FGFR1)

  • Fluorinated analogues (e.g., compound 6O) enhance binding via hydrophobic contacts with Phe642

In Vivo Efficacy

In Hep3B xenograft models, lead derivatives reduce tumor volume by 62% vs control (p<0.01) at 50 mg/kg/day. Pharmacokinetic parameters include:

ParameterValue
Cmax (oral)3.4 µM
T1/26.8 h
AUC0–2428.7 µM·h

These profiles compare favorably to clinical candidate BLU9931 while improving selectivity .

Future Research Directions

  • Prodrug Development: Esterification of the hydroxyl group to improve oral bioavailability

  • Polymer-Conjugated Formulations: For targeted delivery to FGFR4-overexpressing tumors

  • Combination Therapies: Synergy studies with immune checkpoint inhibitors (anti-PD-1/PD-L1)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator